Product packaging for Milliamine(Cat. No.:CAS No. 34391-10-1)

Milliamine

Cat. No.: B1256005
CAS No.: 34391-10-1
M. Wt: 791.9 g/mol
InChI Key: VTLYZTRDIRBJDH-BVRVJCKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Milliamine refers to a series of bioactive diterpene esters, including Milliamines H, I, and L, isolated from the plant Euphorbia milii . As natural products, these compounds are of significant interest in pharmacological research for their unique chemical structures and potential biological activities. Current scientific literature indicates these compounds are peptide esters of 20-deoxy-5ξ-hydroxyphorbol and ingenol-type diterpene esters, but their precise mechanism of action in biological systems is not yet fully characterized and is an active area of scientific investigation . Researchers are exploring the properties of this compound compounds in various non-clinical bioassays. This product is provided strictly For Research Use Only (RUO). It is not intended for use in diagnostic procedures, drug development, or any human or veterinary therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H49N3O10 B1256005 Milliamine CAS No. 34391-10-1

Properties

CAS No.

34391-10-1

Molecular Formula

C45H49N3O10

Molecular Weight

791.9 g/mol

IUPAC Name

[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]benzoate

InChI

InChI=1S/C45H49N3O10/c1-23-21-44-24(2)19-31-35(43(31,4)5)30(38(44)52)20-26(22-57-25(3)49)37(51)45(44,56)39(23)58-42(55)27-13-8-10-16-32(27)46-41(54)29-15-12-18-34(50)36(29)47-40(53)28-14-9-11-17-33(28)48(6)7/h8-18,20-21,24,30-31,35,37,39,50-51,56H,19,22H2,1-7H3,(H,46,54)(H,47,53)/t24-,30+,31-,35+,37-,39+,44+,45+/m1/s1

InChI Key

VTLYZTRDIRBJDH-BVRVJCKWSA-N

SMILES

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C5=CC=CC=C5NC(=O)C6=C(C(=CC=C6)O)NC(=O)C7=CC=CC=C7N(C)C)C)O)O)COC(=O)C

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4OC(=O)C5=CC=CC=C5NC(=O)C6=C(C(=CC=C6)O)NC(=O)C7=CC=CC=C7N(C)C)C)O)O)COC(=O)C

Canonical SMILES

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C5=CC=CC=C5NC(=O)C6=C(C(=CC=C6)O)NC(=O)C7=CC=CC=C7N(C)C)C)O)O)COC(=O)C

Synonyms

milliamin
milliamine
milliamine A

Origin of Product

United States

Phytochemical Investigations and Isolation of Milliamine Congeners

Botanical Sources and Geographic Distribution of Milliamine-Producing Species (e.g., Euphorbia milii)

The primary botanical source for the isolation of milliamines is Euphorbia milii, commonly known as the crown-of-thorns plant rothamsted.ac.ukresearchgate.netnih.gov. This species is native to Madagascar cabidigitallibrary.orgwikipedia.orgllifle.netnatureserve.org. Due to its ornamental value, Euphorbia milii has been widely introduced and cultivated across tropical and subtropical regions globally. Its distribution now extends to various parts of Asia, Africa, North, Central, and South America, as well as the Caribbean, where it can be found both cultivated and naturalized cabidigitallibrary.orgwikipedia.orgllifle.net.

While Euphorbia milii is the most prominent source, other Euphorbia species are known to produce related diterpenoids rothamsted.ac.ukcannalib.euresearchgate.net. The genus Euphorbia is vast, comprising over 2000 species with a pantropical distribution, including herbs, shrubs, and trees, some of which are succulent and cactus-like nih.govcabidigitallibrary.orgnatureserve.org. Diterpenoids represent the most predominant chemical class found in Euphorbia species rothamsted.ac.uk.

Table 1: Key Botanical Source of Milliamines

Botanical NameCommon NameNative RegionCurrent Distribution (Cultivated/Naturalized)
Euphorbia miliiCrown-of-thornsMadagascar cabidigitallibrary.orgwikipedia.orgllifle.netnatureserve.orgTropical and subtropical regions worldwide, including Asia, Africa, North, Central, and South America, and the Caribbean cabidigitallibrary.orgwikipedia.orgllifle.net

Advanced Extraction Methodologies for this compound Isolation

The isolation of milliamines typically commences with solvent extraction of the latex derived from Euphorbia milii . Traditional extraction methods, such as Soxhlet extraction, maceration, and percolation, are known to be time-, solvent-, and energy-intensive mdpi.comarcjournals.orgencyclopedia.pub. To overcome these limitations and enhance the yield and integrity of bioactive compounds, advanced extraction techniques have been developed.

Modern methodologies for natural product extraction, which are applicable to compounds like milliamines, include:

Supercritical Fluid Extraction (SFE): Utilizes supercritical fluids (e.g., CO2) as solvents, offering advantages in efficiency and selectivity mdpi.comencyclopedia.pubnih.gov.

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat solvents and samples, accelerating the extraction process and improving efficiency by facilitating cell lysis and mass transfer mdpi.comencyclopedia.puborganomation.com.

Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to induce cavitation effects, which enhance mass transfer between the solvent and plant tissues, leading to greater extraction efficiency and shorter extraction times mdpi.comencyclopedia.pub.

These non-conventional techniques offer sustainable and efficient alternatives, contributing to increased bioactive compound yield, reduced extraction times, and improved stability of the extracted compounds mdpi.comencyclopedia.pub.

Chromatographic and Modern Separation Techniques for this compound Series

Following extraction, the complex mixtures containing milliamines require sophisticated separation techniques for purification. Chromatographic methods are central to this process.

Commonly employed chromatographic purification techniques for milliamines include:

Column Chromatography: A foundational method for separating compounds based on their differential adsorption to a stationary phase .

High-Performance Liquid Chromatography (HPLC): A widely used technique for high-resolution separation, often coupled with various detectors for comprehensive analysis encyclopedia.pubnih.gov. HPLC-UV, HPLC-MS, and HPLC-NMR are examples of hyphenated techniques that combine separation with online spectroscopic detection for simultaneous separation, structural identification, and quantification of components in complex extracts encyclopedia.pub.

Thin-Layer Chromatography (TLC): Used for micro-identification, where migration is dependent on the chain length of esterifying acids and the presence of hydroxyl groups researchgate.net.

Modern advancements in separation science also include:

Capillary Electrophoresis (CE): Offers high separation efficiency, rapid analysis times, and minimal sample consumption nih.govchromatographyonline.com.

Capillary Electrochromatography (CEC): Combines aspects of both chromatography and electrophoresis chromatographyonline.com.

Nano-Liquid Chromatography (nano-LC): A miniaturized form of HPLC, providing enhanced sensitivity for small sample volumes chromatographyonline.com.

For the precise identification and structural elucidation of isolated milliamines, advanced analytical techniques are critical. These include Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, and 2D experiments like COSY, HMBC) for resolving the diterpene backbone and substituents, and Mass Spectrometry (MS), such as Electrospray Ionization Mass Spectrometry (ESI-MS) or High-Resolution Mass Spectrometry (HRMS), to confirm molecular weight and fragmentation patterns encyclopedia.pubresearchgate.net.

Diversity and Classification of this compound Analogues from Natural Sources

Milliamines constitute a series of diterpenoid alkaloids, initially identified as milliamines A through I cannalib.eu. These compounds are structurally characterized as peptide esters of 20-deoxy-5α-hydroxyphorbol, which is a tigliane-type diterpene core . A defining structural feature of milliamines is the presence of aromatic peptidyl groups .

Research has expanded the known diversity of milliamines beyond the initial A-I series:

This compound J has also been detected in Euphorbia milii rothamsted.ac.uk.

Milliamines L and M have been isolated from Euphorbia milii and Euphorbia leuconeura researchgate.net.

An isomer of this compound F , featuring a novel 3,20-diester arrangement, has been identified from Euphorbia leuconeura researchgate.net.

The structures of milliamines A, B, and C have been established through chemical and spectral evidence kyoto-u.ac.jp.

The milliamines belong to the broader class of diterpenoids, which are the most prevalent secondary metabolites in the Euphorbia genus rothamsted.ac.uk. Within this class, tiglianes, ingenanes, and jatrophanes are common nuclei rothamsted.ac.uk. The unique esterifying acids and potential for deoxygenation and hydroxylation at various carbon positions contribute to the structural diversity observed within the this compound series u-szeged.hu.

Table 2: Identified this compound Analogues and Their Sources

This compound AnalogueBotanical Source(s)Structural Characteristics
This compound AEuphorbia milii researchgate.netkyoto-u.ac.jpPeptide ester of 20-deoxy-5α-hydroxyphorbol kyoto-u.ac.jp
This compound BEuphorbia milii researchgate.netkyoto-u.ac.jpPeptide ester of 20-deoxy-5α-hydroxyphorbol kyoto-u.ac.jp
This compound CEuphorbia milii kyoto-u.ac.jpPeptide ester of 20-deoxy-5α-hydroxyphorbol kyoto-u.ac.jp
This compound F isomerEuphorbia leuconeura researchgate.netNovel 3,20-diester arrangement, contains aromatic peptidyl groups researchgate.net
This compound HEuphorbia milii tandfonline.comPeptide ester of 20-deoxy-5α-hydroxyphorbol, contains aromatic peptidyl groups
This compound IEuphorbia milii tandfonline.comPeptide ester of 20-deoxy-5α-hydroxyphorbol, contains aromatic peptidyl groups
This compound JEuphorbia milii rothamsted.ac.ukAlkaloid rothamsted.ac.uk
This compound LEuphorbia milii, Euphorbia leuconeura researchgate.netkoreascience.krIngenol (B1671944) ester with aromatic peptidyl groups researchgate.net
This compound MEuphorbia milii, Euphorbia leuconeura researchgate.netIngenol ester with aromatic peptidyl groups researchgate.net

Advanced Structural Elucidation of Milliamine Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Milliamine Structure Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of complex natural products like milliamines. This non-destructive technique allows for the de novo assignment of molecular structures by providing detailed information about the connectivity of atoms and the spatial arrangement of functional groups. wur.nl

Mass Spectrometry (MS) Techniques for this compound Structural Characterization and Formula Determination

Mass Spectrometry (MS) techniques play a pivotal role in the structural characterization and precise formula determination of this compound derivatives. MS, particularly in conjunction with fragmentation approaches (MS/MS), is a powerful analytical method in natural product research. wur.nlnih.gov

Recent advancements in MS, including molecular networking, have facilitated the identification of novel this compound analogs. This approach allows for the visualization of structural relationships between compounds based on their fragmentation patterns, even revealing subtle differences in mass, such as a ΔCH₂ unit between this compound M and a putative analog. wur.nlnih.gov When coupled with other techniques like NMR, MS data provides in-depth structural annotations and identifications, significantly enhancing the understanding of complex natural product mixtures. wur.nlnih.gov The detection of characteristic ions, such as the protonated molecule ([M+H]+), is fundamental for confirming the molecular weight and empirical formula of the compound, which is crucial for subsequent structural assignments. mdpi.com

X-ray Crystallography for Definitive this compound Stereochemistry

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and three-dimensional atomic arrangement of crystalline compounds, including this compound derivatives. wikipedia.orglibretexts.orgsciencemuseum.org.uk This experimental science provides a precise picture of the electron density within a crystal, from which the exact positions of atoms, their chemical bonds, and any crystallographic disorder can be deduced. wikipedia.org

For complex natural products like diterpenes, X-ray diffraction analysis has been instrumental in confirming and extending proposed structures, as exemplified by the elucidation of 7-hydroxylathyrol from Euphorbia lathyris. kyoto-u.ac.jp In the context of milliamines, X-ray diffraction data has been utilized to determine their crystal structures, offering unambiguous insights into their intricate three-dimensional architecture and the precise spatial relationships between their constituent parts. istanbul.edu.trkyoto-u.ac.jp This technique is particularly vital for resolving ambiguities in stereochemistry that might be challenging to ascertain solely through spectroscopic methods.

Spectroscopic Analysis of Diterpenoid Cores (Phorbol and Ingenol) within Milliamines

Milliamines are characterized by their diterpenoid cores, specifically derived from phorbol (B1677699). mdpi.com Phorbol is a tigliane-type diterpene, while ingenol (B1671944) represents an ingenane-type diterpene. wikipedia.orgwikipedia.orgontosight.ai Both phorbol and ingenol are significant natural products found within various Euphorbia species. mdpi.comwikipedia.orgwikidata.orgsucculent-plant.comresearchgate.net

Spectroscopic methods, including NMR (both 1H and 13C) and MS, are extensively employed to analyze these diterpenoid cores. 13C-NMR spectroscopy is particularly valuable for the structural elucidation of both tigliane (B1223011) and ingenane (B1209409) skeletons, providing insights into their unique ring systems and functional group placements. mdpi.com For instance, ingenol derivatives are known for their distinctive 5/7/7/3-tetracyclic ring system, a ketone bridge between C-8 and C-10, and specific double bond positions and hydroxyl group orientations. mdpi.com Phorbol, similarly, possesses a complex tigliane skeleton adorned with multiple hydroxyl and ester groups. ontosight.ai Spectroscopic analysis helps in understanding the structure-activity relationships and the characteristic chemical shifts associated with these diterpenoid frameworks. mdpi.com

Characterization of Peptide Ester and Acyl Moieties in this compound Structures

Mass spectrometry is a key technique for the characterization of these peptide and acyl components. MS/MS fragmentation patterns can reveal marker ions and neutral loss fragments that are characteristic of specific lipid modifications on peptides, a principle directly applicable to understanding the acyl moieties within milliamines. nih.gov Studies on the synthesis and characterization of amino acid esters, for example, demonstrate how LC-MS can be used to confirm the formation of ester bonds. mdpi.com Furthermore, the enzymatic processes involved in forming peptide linkages from amino acid esters, catalyzed by enzymes like α-amino acid ester acyl transferase, highlight the importance of understanding these moieties in the context of natural product biosynthesis. nih.gov The nature of the acyl group, particularly in related phorbol esters, has been shown to be crucial for biological activities, such as the translocation of protein kinase C (PKC) to the membrane. johnwoodgroup.com

Studies on this compound Isomerism and Conformation

The study of isomerism and conformation is essential for a complete understanding of this compound derivatives, given their complex structures and potential for various spatial arrangements. Isomerism, particularly conformational isomerism, significantly influences the properties and biological activities of organic molecules. ucl.ac.uk

Biosynthetic Pathways and Precursors to Milliamine Scaffolds

Postulated Biogenesis of Ingenol (B1671944) and Phorbol (B1677699) Diterpenoid Skeletons

The biosynthesis of the diverse diterpenoids found in Euphorbiaceae is believed to commence from the universal precursor, geranylgeranyl diphosphate (B83284) (GGPP). It is widely accepted that the initial cyclization of GGPP, catalyzed by a casbene (B1241624) synthase, leads to the formation of casbene, a macrocyclic diterpene. nih.govnih.gov This casbene scaffold serves as a crucial branching point for the synthesis of various diterpenoid skeletons, including lathyrane, tigliane (B1223011), and ingenane (B1209409). nih.gov

The proposed pathway suggests that casbene undergoes a series of ring-closing reactions to first form the lathyrane skeleton. From this lathyrane intermediate, further intramolecular rearrangements are thought to give rise to the tigliane scaffold, which is the core structure of phorbol esters. nih.gov Subsequently, it is hypothesized that the ingenane skeleton, the core of ingenol, is formed through a rearrangement of a tigliane intermediate. researchgate.net This intricate series of cyclizations and rearrangements underscores the complexity of diterpenoid biosynthesis in Euphorbia species.

Precursor/IntermediateResulting SkeletonKey Transformation
Geranylgeranyl Diphosphate (GGPP)CasbeneCyclization
CasbeneLathyraneRing-closing reactions
LathyraneTiglianeIntramolecular rearrangement
TiglianeIngenaneRearrangement

Enzymatic Transformations and Metabolic Linkages in Milliamine Formation

While specific enzymes for this compound biosynthesis remain unidentified, studies on the formation of related diterpenoids have shed light on the types of enzymatic reactions likely involved. The initial cyclization of GGPP to casbene is catalyzed by casbene synthase. nih.gov Following this, a series of regio-specific oxidations are crucial for the subsequent cyclizations and rearrangements.

Research has identified specific cytochrome P450 monooxygenases (P450s) that play a key role in this process. For instance, CYP71D445 and CYP726A27 have been shown to catalyze the oxidation of casbene at specific positions, which is a critical step for the formation of the lathyrane skeleton. pnas.org Furthermore, an alcohol dehydrogenase (ADH) has been implicated in the cyclization of oxidized casbene to yield jolkinol C, a lathyrane diterpenoid that is a potential key intermediate in the biosynthesis of more complex diterpenoids like ingenol. pnas.org It is highly probable that a similar cascade of P450-mediated oxidations and subsequent enzymatic cyclizations are involved in the formation of the unique this compound scaffold from a casbene or lathyrane-type precursor.

Isotopic Labeling Studies and Precursor Incorporation Experiments for this compound Biosynthesis

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors and elucidate biosynthetic pathways. wikipedia.org Although no specific isotopic labeling studies have been reported for this compound biosynthesis, experiments conducted on related compounds provide a blueprint for how such investigations could be designed.

For example, feeding experiments with ¹⁴C-labeled precursors in Saccharomyces cerevisiae have been used to investigate thiamine (B1217682) biosynthesis. nih.gov Similarly, stable isotopes such as ¹³C and ²H can be incorporated into presumed precursors like mevalonate (B85504) or geranylgeranyl diphosphate and their incorporation into the this compound structure can be tracked using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov Such experiments would be invaluable in confirming the proposed precursors and intermediates in the this compound biosynthetic pathway and in identifying the origin of each carbon atom in the final molecule.

Chemoenzymatic Approaches to Understanding this compound Biosynthesis

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful tool for both producing complex natural products and probing their biosynthetic pathways. researchgate.netnih.gov While a complete chemoenzymatic synthesis of this compound has not been reported, the successful synthesis of the related diterpenoid (+)-ingenol from (+)-3-carene in 14 steps demonstrates the feasibility of such an approach. nih.govsogang.ac.kr

A chemoenzymatic strategy could be employed to synthesize proposed intermediates in the this compound biosynthetic pathway. These synthetic intermediates could then be used as substrates in enzymatic assays with plant extracts or recombinant enzymes to identify and characterize the specific enzymes responsible for the later steps of this compound biosynthesis. This approach would not only help to validate the proposed biosynthetic pathway but could also provide a scalable route for the production of milliamines and their analogs for further biological evaluation.

Comparative Biosynthetic Analysis of this compound and Related Euphorbia Natural Products

The vast structural diversity of diterpenoids within the Euphorbia genus, including lathyrane, tigliane, and ingenane skeletons, suggests a divergent evolution from a common biosynthetic pathway originating from casbene. nih.govnih.gov A comparative analysis of the known biosynthetic pathways for these compounds can provide insights into the likely biogenesis of the this compound scaffold.

The formation of the lathyrane skeleton from casbene appears to be a conserved step. mdpi.com The subsequent branching to tigliane and ingenane skeletons involves complex rearrangements. It is plausible that the biosynthesis of the this compound skeleton also diverges from a lathyrane or a tigliane-type intermediate. The unique structural features of this compound would necessitate a distinct set of enzymatic transformations, likely involving specific P450s and other tailoring enzymes, to modify the common diterpenoid backbone. Identifying the genes encoding these enzymes through comparative transcriptomics of different Euphorbia species could be a promising strategy to uncover the complete biosynthetic pathway of this compound.

Total Synthesis and Semisynthetic Approaches to Milliamines and Analogues

Strategic Considerations in the Total Synthesis of Complex Milliamine Scaffolds

Strategic considerations in the total synthesis of complex natural products, including milliamines, revolve around efficiency, atom economy, and the ability to construct multiple stereogenic centers with high fidelity aalto.finih.gov. A key challenge lies in the careful retrosynthetic planning to navigate the presence of diverse and often opposing functionalities within the molecule, thereby avoiding complicating transformations aalto.fi. The goal is to devise step-economical routes that minimize the number of synthetic operations, material input, and waste generation nih.gov. This often involves the design of convergent syntheses, where complex fragments are prepared separately and then united in a late-stage coupling, or the implementation of cascade, tandem, or domino reactions that rapidly build molecular complexity and multiple rings in a single step nih.govmsu.edu. For example, the use of intramolecular cycloisomerization reactions can forge multiple new carbon-carbon bonds and rings simultaneously nih.gov.

Key Synthetic Methodologies and Reaction Development for this compound Core Structures

The construction of this compound core structures demands the application and development of advanced synthetic methodologies. Common methods for building complex carbon frameworks include olefin-generating reactions (e.g., Wittig, Horner-Wadsworth-Emmons, Julia olefinations), although these can sometimes lack stereocontrol nih.gov. Transition metal-catalyzed reactions, particularly those involving organozinc, organostannane, and organosilicon reagents, are crucial for carbon-carbon bond formation nih.gov. Other important reactions include Friedel-Crafts alkylation and acylation, Diels-Alder cycloadditions, additions of organometallic reagents to carbonyls, conjugate additions, and alkylation of enolate anions msu.edu. The development of new synthetic methodologies also encompasses oxidative transformations, such as those mediated by hypervalent iodine reagents, which enable a rapid increase in molecular complexity and can serve as eco-friendly alternatives to heavy metal reagents usherbrooke.ca. Furthermore, the synthesis of complex structures often benefits from the development of novel catalytic processes, including organocatalysis and synthetic electrochemistry, which can provide highly efficient and enantioselective routes princeton.edusynthesis-workshop.com.

Stereoselective and Enantioselective Approaches in this compound Total Synthesis

Given the numerous chiral centers present in this compound structures, stereoselective and enantioselective approaches are paramount to their total synthesis aalto.fi. These approaches aim to produce a single optical isomer of the target molecule, which is critical for biological activity and pharmaceutical applications aalto.fi. Strategies include the use of chiral starting materials from the chiral pool, where existing chirality is leveraged to create new stereogenic centers (internal asymmetric induction) aalto.fi. Alternatively, external asymmetric induction employs catalytic asymmetric transformations, where a catalyst dictates the stereochemical outcome of a reaction aalto.fi. Examples of such transformations include enantioselective Diels-Alder reactions and other organocatalytic cascade processes that can rapidly construct complex frameworks in a highly enantioselective manner nih.govprinceton.edu. Recent advancements in asymmetric synthesis have demonstrated the power of methods like SmI2-mediated ketyl radical cyclizations for forming congested quaternary carbons, a common feature in complex natural products chemrxiv.org.

Semisynthetic Modifications of Naturally Occurring Milliamines

Semisynthesis involves using naturally occurring complex molecules as starting materials for chemical modification to generate new derivatives researchgate.netnih.gov. This approach is particularly valuable for milliamines, as it allows for the exploration of structure-activity relationships (SAR) and the potential improvement of biological properties, such as potency or solubility nih.gov. For instance, semisynthetic approaches have been successfully applied to other complex natural products like ingenol (B1671944) derivatives, leading to industrially produced compounds for clinical treatment researchgate.net. Modifications often involve the introduction of various ester, carbonate, carbamate, or sulfonate moieties to specific hydroxyl groups or other reactive sites on the natural product scaffold nih.gov. This can be achieved through targeted acylation reactions or other functional group transformations nih.gov. The development of practical methods for the efficient removal of protecting groups, such as maleimide (B117702) derivatives using Pd(II) complexes, also facilitates semisynthesis, especially for challenging protein modifications chemrxiv.orgamazonaws.comchemrxiv.org.

Divergent Synthesis of this compound Analogues for Biological Investigations

Divergent synthesis is a strategy that begins with a common intermediate or precursor and then branches out to produce a variety of structurally diverse analogues nih.gov. For milliamines, this approach is crucial for generating libraries of derivatives for comprehensive biological investigations, allowing for the systematic exploration of the chemical space around the natural product core nih.gov. By synthesizing a range of analogues, researchers can identify key structural features responsible for specific biological activities and optimize properties such as potency, selectivity, and pharmacokinetic profiles. This contrasts with traditional linear total synthesis, which often focuses on a single target nih.gov. The ability to access various substitution patterns and chain lengths from a limited set of building blocks and coupling reactions is a hallmark of efficient divergent synthesis nih.gov.

Chemo-Informatic Analysis of Synthetic Accessibility for this compound Derivatives

Chemo-informatic tools can also be used to characterize chemical libraries, analyze their diversity, and identify core structures and analog series researchgate.netchemrxiv.orgnih.gov. This analysis helps prioritize compounds for experimental screening and guides the design of new, synthetically feasible libraries researchgate.netnih.gov. While computational predictions of synthetic feasibility show good agreement with assessments by experienced chemists, it is often recommended to combine in-silico tools with expert judgment to avoid biases nih.gov.

Research on Biological Activities and Molecular Mechanisms of Milliamines

Investigations into Molluscicidal Activity and Associated Mechanistic Pathways

Milliamines have demonstrated significant molluscicidal activity, which is of particular importance in controlling intermediate hosts of parasitic diseases like schistosomiasis. Studies have shown that milliamines, especially Milliamine L, isolated from plants such as Euphorbia conspicua and Euphorbia milii var. hislopii, are potent against snails like Biomphalaria glabrata. wikidata.orgtocris.comnih.govwikidata.org

This compound L has been identified as one of the most potent molluscicidal substances discovered under laboratory conditions, exhibiting activity at concentrations as low as 4 nM (2.5 µg/L). wikidata.orgtocris.comwikidata.org The latex of Euphorbia milii, from which milliamines are derived, has shown higher selectivity towards snails and less toxicity to non-target aquatic organisms when compared to the synthetic molluscicide niclosamide. nih.gov While the precise, detailed mechanism of action for all milliamines as molluscicides is still being elucidated, the general understanding for plant-derived molluscicides suggests an interference with the metabolic activities of snails, ultimately leading to paralysis and death. uni.lu Some milliamines have also been characterized as serine proteases, which may contribute to their biological effects. nih.gov

Table 1: Potency of this compound L in Molluscicidal Activity

CompoundSource PlantTarget OrganismActivity ConcentrationReference
This compound LEuphorbia conspicuaBiomphalaria glabrata4 nM (2.5 µg/L) wikidata.orgtocris.comwikidata.org
This compound LEuphorbia milii var. hislopiiBiomphalaria glabrata90% lethality below 0.1 ppm nih.gov

Exploration of Protein Kinase C (PKC) Modulation by Milliamines

Protein Kinase C (PKC) is a crucial family of serine/threonine kinases involved in a wide array of cellular processes, including cell proliferation, differentiation, gene expression, and inflammatory responses. guidetopharmacology.orgfishersci.cawikidata.orguni.lunih.govguidetopharmacology.org Given that milliamines are diterpenoids, and certain diterpenoids are known PKC modulators, research has explored their interactions with this enzyme family. tocris.comcenmed.com PKC family members are also recognized as major receptors for phorbol (B1677699) esters, a class of compounds known for their tumor-promoting properties. nih.gov

The PKC family comprises at least ten isoforms, categorized into conventional (cPKC: α, βI, βII, γ), novel (nPKC: δ, ε, η, θ), and atypical (aPKC: ζ, ι/λ) groups, based on their distinct cofactor requirements, such as calcium, diacylglycerol (DAG), and phorbol esters. wikidata.orgnih.govguidetopharmacology.org The pursuit of compounds that exhibit selectivity towards specific PKC isoforms is a significant area of therapeutic research. While direct in vitro binding assays specifically for milliamines are not extensively detailed in the provided information, the broader context of developing isoform-selective PKC ligands is well-established. For example, a novel PKC ligand derived from alotaketals demonstrated a higher affinity for PKCα-C1A compared to PKCδ-C1B in surrogate binding assays, indicating the feasibility of achieving isoform specificity. guidetopharmacology.org

Molecular docking simulations are computational tools frequently employed to predict and analyze the potential interactions between chemical compounds and protein targets, including protein kinases. cenmed.comguidetopharmacology.orglipidmaps.orgnih.gov In the context of diterpenes, molecular docking studies have identified Protein Kinase C (PKC) as a potential molecular target. cenmed.com These simulations can reveal how specific diterpenes might bind to PKC, suggesting a mechanism for their biological effects. The use of molecular docking and dynamics simulations is instrumental in the rational design and discovery of new PKC ligands. guidetopharmacology.org

PKC enzymes are integral to numerous cellular signaling pathways, regulating a wide range of cellular responses. guidetopharmacology.orgfishersci.cawikidata.orguni.lunih.govnih.gov The activation of PKC typically involves its translocation to the cell membrane, followed by priming and conformational changes induced by cofactors like DAG and calcium. guidetopharmacology.org The functional specificity of different PKC isoforms arises from their involvement in distinct signaling pathways and their cell-specific roles. fishersci.cawikidata.org

For instance, in human pluripotent stem cells, PKCα has been shown to suppress BMP4-induced mesoderm differentiation, while PKCδ is essential for trophoblast cell fate. Activation of PKC in this context leads to an extraembryonic cell fate, whereas its inhibition shifts cell fate towards mesoderm lineages. Furthermore, PKC isoforms play vital roles in regulating signal transduction pathways critical for both innate and adaptive immunity, ultimately influencing the expression of key immune genes. fishersci.ca PKCθ, for example, is crucial for the activation of transcription factors such as NF-κB, AP-1, and NFAT, which are prerequisites for the stimulation and survival of mature T cells, and it is localized within the immunological synapse of T cells. nih.gov Beyond cytoplasmic signaling, there is growing evidence suggesting that PKC can directly regulate gene expression programs through its role as a nuclear kinase. fishersci.ca

Research on Other Reported Biological Activities (e.g., Antibacterial, Cytotoxic, Anti-inflammatory) and Underlying Mechanisms

Milliamines belong to a class of compounds recognized for their complex structures and potential biological activities, including antimicrobial, antiviral, or anticancer properties. Extracts from Euphorbia milii, the source of milliamines, have demonstrated various biological activities.

Antibacterial Activity : While specific mechanistic details for this compound's antibacterial activity are not extensively documented in the provided information, the broader class of diterpenes and natural alkaloids, to which milliamines are related, are known for their antibacterial properties. tocris.com General mechanisms of antibacterial action for alkaloids include the inhibition of bacterial cell wall synthesis, alteration of cell membrane permeability, and interference with nucleic acid and protein synthesis.

Cytotoxic Activity : Milliamines, as components of Euphorbia milii extracts, have exhibited cytotoxic effects. For example, ethyl acetate (B1210297) and crude alcoholic extracts of E. milii showed strong cytotoxic activity, with the chloroform (B151607) fraction of the methanol (B129727) extract demonstrating significant cytotoxicity against hepatocarcinoma (HepG2) cell lines. The cytotoxic mechanisms of antitumor compounds generally involve the induction of apoptosis, arrest of the cell cycle, and inhibition of metastasis. These effects can be mediated by activating caspases, reducing NF-κB expression, or damaging DNA.

Anti-inflammatory Activity : Direct evidence detailing the anti-inflammatory activity of milliamines is limited in the provided search results. However, other diterpenes and compounds derived from Euphorbia species are known to possess anti-inflammatory properties. Common mechanisms for anti-inflammatory action include the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), reduction in the production of inflammatory cytokines such as TNF-α and IL-1β, and the blocking of key signaling pathways like NF-κB and MAPK.

Target identification is a critical aspect of drug discovery for compounds exhibiting diverse biological activities. For the broader class of diterpenes, identifying specific biological targets is a significant area of research. tocris.com In the context of PKC modulation, specific isoforms like PKCα, PKCδ, and PKCθ have been identified as targets that influence crucial cellular processes such as cell fate determination and immune responses. nih.gov For cytotoxic compounds, target identification studies often focus on enzymes involved in cellular division, DNA integrity, or pathways that trigger programmed cell death (apoptosis).

Cellular Response and Signaling Pathway Analysis

Milliamines, as ingenol (B1671944) esters, are known to interact with cellular signaling pathways, particularly those involving Protein Kinase C (PKC). Studies have demonstrated that this compound can exert antileukemic effects on the human thymic leukemia cell line HPB-ALL by inducing phenotypic differentiation. [S8] This observed cellular response suggests a profound impact on cell fate and behavior.

The mechanism underlying this effect involves the modulation of PKC activity. This compound has been shown to inhibit the competitive binding of [3H]PDB (phorbol 12,13-dibutyrate), a known PKC activator, to cell-surface receptors. [S8] This inhibition indicates that this compound directly interacts with PKC, thereby influencing its downstream signaling.

Protein Kinase C is a crucial family of serine/threonine kinases that regulate a multitude of cellular processes, including gene expression, protein secretion, cell proliferation, and inflammatory responses. [S6, S9] PKC isoforms, which are broadly categorized into conventional, novel, and atypical, are activated by various second messengers such as diacylglycerol (DAG) and calcium ions (Ca2+). [S5, S7] The activation of PKC can lead to significant changes in cell growth, differentiation, and apoptosis. [S4] By modulating PKC, milliamines can influence these fundamental cellular processes, leading to effects like phenotypic differentiation in susceptible cell lines.

Comparative Biological Activity Profiles Among this compound Congeners

The milliamines comprise a group of structurally related ingenol esters, each exhibiting a distinct profile of biological activities. These congeners, including milliamines A, C, D, E, and L, have been isolated and characterized from the roots and stems of Euphorbia milii. [S2, S12]

A notable activity observed across several milliamines is their irritant effect. Milliamines A and C, for instance, have demonstrated irritant activity on the mouse ear. [S2, S12] Among these, this compound C was identified as the most potent irritant. [S2, S16] Despite their irritant properties, neither this compound A nor this compound C exhibited tumor-promoting activity on mouse back skin, distinguishing them from some other phorbol derivatives. [S2, S16]

Another significant biological activity found within the this compound family is molluscicidal action. Milliamines A, D, and E have been reported to possess molluscicidal activity. [S6, S18] this compound L, a dianthraniloyl peptide ester of ingenol, stands out for its potent molluscicidal effect, exhibiting activity at a concentration of 4 nM (2.5 µg/L) against Biomphalaria glabrata snails. [S6, S18, S25] this compound H also demonstrates molluscicidal activity and has been noted for its potential in protein kinase C modulation. [S9 from previous search]

The following table summarizes the comparative biological activities of selected this compound congeners based on available research findings:

| this compound Congener | Key Biological Activity(s) | Specific Findings / Potency | Reference |
| :------------------ | :------------------------- | :-------------------------- | :-------- |
| this compound A        | Irritant activity, Molluscicidal activity | Irritant on mouse ear; Not a tumor promoter on mouse back skin; Exhibited molluscicidal activity. | [S2, S6, S12, S16] |
| this compound C        | Irritant activity          | Most irritant ester on mouse ear (ID₅₀ = 0.0066 nmol/ear); Not a tumor promoter on mouse back skin. | [S2, S12, S16] |
| this compound D        | Molluscicidal activity     | Exhibited molluscicidal activity. | [S6, S18] |
| this compound E        | Molluscicidal activity     | Exhibited molluscicidal activity. | [S6, S18] |
| this compound H        | Molluscicidal activity, PKC Modulation | Exhibited molluscicidal activity; Potential protein kinase C modulation. | [S9 from previous search] |
| this compound L        | Molluscicidal activity     | Potent molluscicidal activity at 4 nM (2.5 µg/L) against *Biomphalaria glabrata*. | [S6, S18, S25] |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Milliamine Derivatives

Elucidation of Structural Determinants for Milliamine Biological Activity

Milliamines are a class of ingenane (B1209409) diterpene esters primarily isolated from Euphorbia species. Their core structure features a unique 5/7/7/3-tetracyclic ring system, characterized by a ketone bridge between C-8 and C-10, double bonds at C1-C2 and C6-C7, and a β-hydroxyl group at C-4. The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents, particularly oxygen-substituted residues such as hydroxyl, acetyl ester, long-chain alkyl ester, and benzoyl ester groups, at positions C-3, C-5, C-13, C-17, and C-20. uni.lu

Key structural determinants identified for the biological activity of ingenane diterpenoids, including Milliamines, are summarized below:

C-20 Hydroxyl Group: The presence of a hydroxyl group at C-20 has been identified as crucial for the stimulatory properties of these compounds. uni.lu Conversely, the introduction of an acetyl group at the 20-position tends to result in lower irritancy. uni.lu

Substitutions on the Medium-Sized Ring: Research has highlighted the importance of substitutions on the medium-sized ring, specifically at carbons 8, 9, 14, and 15, in modulating biological activity. nih.gov For instance, the presence of an isobutanoyloxy group at C-8 has been shown to significantly enhance the multidrug resistance (MDR) reversal efficiency in breast cancer MCF-7/ADR cells. wikidata.org

C-17 Acetoxy Group: In studies on ingenane derivatives related to ingenol (B1671944) mebutate, compounds possessing an acetoxy group at C-17, instead of a 17-methyl group, demonstrated remarkably stronger cytotoxic activity on keratinocytes. For example, two ingenane derivatives exhibited IC50 values of 0.39 µM and 0.32 µM, respectively, which were more potent than ingenol mebutate (IC50 0.84 µM) in the same assay.

Acyl Substitutions: The chemical diversity and biological activity of ingenol derivatives are strongly associated with the modification of their hydroxylation patterns and the nature of their acyl substitutions. The number of esterifying acids can range from one to four, with common acyl groups including acetic, propionic, isobutyric, 2-methylbutyric, angelic, tiglic, and benzoic acids. Notably, anthranilate-based tripeptides are unique acyl substituents found in Milliamines. Deoxygenation at C-5 and C-20, and hydroxylation at C-13, C-16, and C-19 also contribute to the functional diversity.

An example of the impact of structural variation on activity is this compound L, which demonstrated potent molluscicidal activity with 90% lethality at concentrations below 0.1 ppm against Biomphalaria glabrata.

Table 1: Selected this compound Derivatives and Their Biological Activities

Compound Name (or Type)Key Structural Modification/FeatureBiological ActivityActivity DataReference
This compound LDianthraniloyl peptide ester of ingenolMolluscicidalLC100 < 0.1 ppm (on Biomphalaria glabrata)
Ingenane derivative 6Acetoxy group at C-17Keratinocyte InhibitoryIC50 = 0.39 µM (on HPV-Ker cell line)
Ingenane derivative 7Acetoxy group at C-17Keratinocyte InhibitoryIC50 = 0.32 µM (on HPV-Ker cell line)
Ingenol mebutate3-angelate ester of ingenolKeratinocyte InhibitoryIC50 = 0.84 µM (on HPV-Ker cell line)
Ingenane diterpenoidsIsobutanoyloxy group at C-8MDR ReversalSignificant enhancement (in MCF-7/ADR cells) wikidata.org
Ingenane diterpenoidsHydroxyl at C-20Stimulatory propertiesCrucial for activity uni.lu
Ingenane diterpenoidsAcetyl at C-20IrritancyLower irritancy uni.lu

Computational Approaches for SAR and QSAR Modeling of Milliamines

Computational chemistry plays a vital role in deciphering the SAR and developing QSAR models for complex natural products like Milliamines. These approaches enable researchers to predict biological activity, understand binding mechanisms, and guide molecular design without extensive experimental synthesis.

Common computational methods applied in SAR and QSAR studies include:

Molecular Descriptors: QSAR models typically correlate biological activity with various molecular descriptors, which quantify physicochemical properties (e.g., lipophilicity, pKa), topological features (e.g., connectivity indices), electro-topological states, and quantum-chemical properties (e.g., electronic effects, steric effects).

3D-QSAR Methods: Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are widely used. These methods correlate biological activity with non-covalent interaction fields (steric, electrostatic, hydrophobic, hydrogen bonding) surrounding aligned molecules in 3D space.

Molecular Docking: Docking simulations predict the preferred orientation of a ligand (like a this compound derivative) within a target binding site and estimate its binding affinity. This provides atomic-level insights into ligand-receptor interactions, which are crucial for understanding SAR and designing improved analogs.

Molecular Dynamics (MD) Simulations: MD simulations explore the dynamic behavior and stability of ligand-receptor complexes over time, providing a more comprehensive understanding of the binding process and potential induced-fit mechanisms.

Conformational Analysis: Computational conformational searches, often employing force fields like the Merck Molecular Force Field (MMFF), are used to identify stable conformations of complex molecules like ingenane diterpenes. This is essential for understanding their preferred shapes and how they interact with biological targets.

While specific detailed reports on CoMFA or CoMSIA applications solely on this compound derivatives were not extensively found, these general 3D-QSAR principles are applicable to ingenane diterpenoids, given their complex 3D structures and the need to understand spatial and electronic contributions to activity. Computational studies have been performed on ingenane diterpenes to identify viable cyclization substrates, indicating the use of such methods in understanding their complex structures.

Identification of Key Pharmacophores and Structural Motifs in this compound Series

A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Based on SAR studies of Milliamines and related ingenane diterpenoids, several key pharmacophoric features and structural motifs can be inferred:

Ingenane Core Scaffold: The unique 5/7/7/3-tetracyclic ingenane skeleton serves as a fundamental structural motif, providing the rigid framework necessary for interaction with biological targets. uni.lu

Oxygenation Pattern and Hydroxyl Groups: The presence and specific stereochemistry of hydroxyl groups, particularly at positions like C-4 and C-20, are critical. The C-20 hydroxyl group, for instance, is vital for stimulatory activity. uni.lu

Ester Linkages and Acyl Moieties: The nature and position of esterifying acyl groups at various positions (e.g., C-3, C-5, C-13, C-17, C-20) are significant pharmacophoric features. The diversity of these acyl chains, including short-chain aliphatic esters (like angelic acid in ingenol mebutate) and more complex anthranilate-based tripeptides found in Milliamines, dictates specific interactions and modulates activity.

Double Bonds: The double bonds at C1-C2 and C6-C7 contribute to the rigidity and electronic distribution of the ingenane core, influencing its interactions. uni.lu

Substitutions on Medium-Sized Ring: The importance of substitutions on the medium-sized ring (carbons 8, 9, 14, and 15) indicates that specific steric and electronic features in this region are part of the pharmacophore for certain activities, such as MDR reversal. nih.govwikidata.org

The identification of these features is crucial for developing pharmacophore models that can be used in virtual screening to discover new compounds with similar biological activities, potentially even those with different core scaffolds.

Activity Landscape Analysis for this compound Analogues

Activity landscape analysis is a powerful visualization and analysis tool in medicinal chemistry that explores the relationship between structural similarity and biological activity. It helps to identify "activity cliffs," which are defined as pairs or groups of structurally similar compounds that exhibit a large difference in potency against a given biological target.

For this compound analogues, activity landscape analysis would provide critical insights into the structure-activity relationship by:

Identifying SAR Discontinuities: Revealing instances where minor structural changes in this compound derivatives lead to significant changes in biological activity. These "cliffs" are highly informative for understanding which specific molecular modifications are most impactful.

Mapping Structure-Activity Relationships: Visualizing the chemical space occupied by this compound analogues and how their activity varies across this space. This can help identify regions of smooth SAR (where small structural changes lead to small activity changes) versus rough SAR (activity cliffs).

Guiding Lead Optimization: Pinpointing "activity cliff generators" – compounds that, upon slight modification, result in a dramatic change in activity. Understanding these generators can guide the design of more potent or selective this compound derivatives.

Rationalizing Potency Variations: By superimposing analogues onto identified activity cliffs, researchers can rationalize the distinguishing interactions and potency variations at a structural level, potentially linking specific functional groups or conformational changes to the observed activity differences.

While general principles of activity landscape analysis are well-established and applied across various compound series, specific detailed studies focusing solely on the activity landscape of this compound analogues with comprehensive data were not found in the provided search results. However, the methodology remains highly relevant for future in-depth SAR exploration of this complex natural product series.

Application of SAR/QSAR in Guiding this compound Analog Design

The insights gleaned from SAR and QSAR analyses are directly applicable to the rational design of new this compound analogs with improved or tailored biological activities. This involves a systematic approach to modify the core structure based on the understanding of key structural determinants and pharmacophoric features.

The application of SAR/QSAR in guiding this compound analog design includes:

Targeted Modifications for Potency Enhancement: By identifying functional groups or structural motifs crucial for activity (e.g., the C-20 hydroxyl for stimulatory properties, or specific acyl groups for molluscicidal activity), medicinal chemists can strategically introduce or modify these features to enhance potency. For example, the discovery of ingenane derivatives with an acetoxy group at C-17 showing stronger keratinocyte inhibitory activity than ingenol mebutate provides a clear direction for designing more effective alternatives.

Improving Selectivity: SAR/QSAR can help in understanding the structural requirements for selective binding to a particular biological target, minimizing off-target effects. By analyzing activity across multiple targets, structural features responsible for selectivity can be identified and optimized.

Rationalizing Design Decisions: Computational tools like molecular docking and pharmacophore modeling can predict how new analogs will interact with their targets at an atomic level, validating design hypotheses before synthesis. This reduces the time and resources needed for experimental screening.

Scaffold Hopping and Diversification: While retaining the essential pharmacophoric features, SAR/QSAR can guide the exploration of structurally diverse scaffolds that maintain or improve activity. This can lead to novel chemical entities with better pharmacokinetic properties or reduced toxicity.

Predicting Activity of Unsynthesized Compounds: QSAR models allow for the prediction of biological activity for compounds that have not yet been synthesized or tested, enabling the prioritization of the most promising candidates for experimental validation.

Rational Design and Chemical Modification Strategies for Milliamine Analogues

Principles of Medicinal Chemistry in Milliamine Lead Optimization

Lead optimization is a critical phase in drug discovery, focusing on refining the chemical structure of a promising lead compound to improve its drug-like characteristics. upmbiomedicals.com For this compound, this involves a multi-speed, continuous process driven by knowledge gained at each stage of analogue synthesis and testing. ajrconline.orgresearchgate.net Medicinal chemistry in this context integrates synthetic chemistry, molecular modeling, computational biology, structural genomics, and pharmacology to discover and design new drugs and investigate their interactions at various biological levels. ajrconline.orgresearchgate.net

A core principle is molecular modification, also known as molecular refinement, transformation, or chemical alteration. biomedres.us This process systematically alters the structure of this compound to enhance its usefulness, for instance, by improving potency, selectivity, or pharmacokinetic properties. upmbiomedicals.combiomedres.us Quantitative structure-activity relationships (QSAR) are established by correlating changes in the chemical structure of this compound analogues with observed biological and pharmacological data. ajrconline.orgnih.gov This allows for a data-driven approach to guide modifications, ensuring that structural changes lead to predictable improvements in activity.

Design of Simplified this compound Scaffolds and Mimetics

Simplifying complex natural product scaffolds like this compound is a common strategy in medicinal chemistry to facilitate synthesis, improve physicochemical properties, and potentially reduce off-target effects. The design of simplified this compound scaffolds would involve identifying the essential pharmacophoric elements responsible for its biological activity and then constructing smaller, less complex molecules that retain or enhance these interactions.

The concept of mimetics is also highly relevant. Mimetics are artificial molecules, often peptides or proteins, designed to specifically bind to biological targets, mimicking the function of a natural ligand but often with improved characteristics such as enhanced stability, reduced size, or improved recombinant features. creative-biolabs.com While direct examples for this compound mimetics are not extensively documented, the general principle involves designing a scaffold that can recapitulate the key binding interactions of this compound with its target, potentially leading to more tractable drug candidates. This approach has been successfully applied to other complex natural products, such as manzamine alkaloids, where simplified analogues have shown comparable or even improved biological activities. nih.gov

The design process for simplified this compound scaffolds and mimetics would consider:

Core Scaffold Identification: Pinpointing the minimal structural fragment of this compound essential for its activity.

Fragment-Based Design: Identifying and assembling small molecular fragments that can individually bind to the target biomolecule, then combining them to create simplified analogues. biomedres.us

Introduction of Novel Functionalities for Enhanced Target Engagement

Introducing novel functionalities into the this compound scaffold is a key strategy for optimizing its therapeutic potential. This involves chemical modifications aimed at enhancing target engagement, which refers to the binding of a compound to its intended biological target. nih.govnih.gov The goal is to improve the affinity, selectivity, and efficacy of this compound analogues.

Specific strategies for introducing novel functionalities include:

Modifying Substituents: Altering side chains or adding new chemical groups to the this compound molecule can significantly tune its spectroscopic signals, facilitate electron charge separation, increase water solubility, or enhance selectivity for its target. biomedres.usrsc.org

Covalent Chemistry: Utilizing reversible covalent chemistry has shown promise in enhancing intracellular accumulation and target engagement for certain compounds, suggesting a potential avenue for this compound analogues. nih.gov This involves forming a transient covalent bond with the target, which can lead to prolonged target occupancy and improved efficacy.

These modifications are designed to improve the compound's interaction with its biological target, leading to a more potent and selective pharmacological effect.

Conformational Analysis in this compound Design and Optimization

Conformational analysis is indispensable in the rational design and optimization of this compound analogues. It involves studying the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds, and identifying the lowest energy conformations (conformers). slideshare.nettaltech.eedrugdesign.org This analysis is critical for understanding how this compound and its analogues interact with their biological targets, as the bioactive conformation is often the one that best fits the target's binding site. drugdesign.org

Key aspects of conformational analysis in this compound design include:

Potential Energy Surface (PES) Exploration: Mapping the energy of the molecule as a function of its geometry to identify stable conformers (local minima) and the global minimum (most stable conformation). taltech.eedrugdesign.org

Conformational Sampling: Employing methods like systematic searches, Monte Carlo simulations, or molecular dynamics simulations to generate a diverse collection of possible conformations. slideshare.nettaltech.eechemrxiv.org

Geometry Optimization: Refining the generated conformations to their lowest energy states using computational methods. taltech.eechemrxiv.orgiclr.cc

Structure-Based Drug Design (SBDD): Using conformational insights to predict how this compound analogues will bind to specific receptors, thereby guiding the design of new molecules with improved binding affinities. slideshare.netdrugdesign.org

Understanding the conformational preferences of this compound analogues allows medicinal chemists to design more rigid or flexible structures as needed, influencing their binding kinetics and selectivity.

Computational Chemistry in the Prediction of Novel this compound Analogues

Computational chemistry plays a pivotal role in accelerating the discovery and design of novel this compound analogues by providing predictive insights into their chemical reactivity, molecular structures, and properties. researchgate.netjstar-research.com It complements experimental efforts by allowing for rapid virtual screening and optimization.

Key applications of computational chemistry in predicting this compound analogues include:

Virtual Screening: Screening large libraries of virtual compounds against a selected target to identify promising hits with predicted activity. researchgate.net

Molecular Docking: Predicting the preferred orientation of a this compound analogue when bound to a protein target, and estimating the binding affinity. researchgate.net This helps in understanding drug-receptor interactions.

Molecular Dynamics (MD) Simulations: Simulating the time-evolution of a system (e.g., this compound analogue interacting with a protein) to understand binding kinetics, conformational changes, and stability in a dynamic environment. researchgate.netnih.gov

Property Prediction: Predicting various molecular properties such as 3D molecular geometries, conformer population distributions, electronic properties (e.g., charge distribution, molecular orbitals), and spectroscopic properties. jstar-research.com This allows for early assessment of potential drug candidates.

Retrosynthesis Prediction: Utilizing neural machine translation and other machine learning approaches to predict efficient synthetic routes for novel this compound analogues. chemrxiv.org

Lead Optimization: Computational methods are invaluable for optimizing existing this compound leads, refining their molecular properties like solubility and metabolic stability, and predicting their pharmacokinetic profiles. researchgate.netnih.govnih.gov

The integration of machine learning and artificial intelligence is further enhancing computational chemistry's predictive power, enabling more efficient exploration of chemical space and the identification of promising this compound analogues. iclr.ccaaai.org

Advanced Analytical Techniques for Milliamine Profiling and Characterization

Ultra-High Performance Liquid Chromatography Coupled with Mass Spectrometry (UHPLC-MS) for Milliamine Detection

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) is a cornerstone technique for the sensitive and specific detection of this compound. UHPLC systems utilize columns with sub-2 µm particles, which results in significantly higher peak resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. researchgate.net This enhanced separation capability is crucial when analyzing this compound in complex biological or botanical extracts, where numerous other compounds may be present.

When the high-resolution separation of UHPLC is paired with the detection capabilities of mass spectrometry, it creates a powerful analytical tool. researchgate.net The mass spectrometer ionizes the this compound molecules eluting from the UHPLC column and separates them based on their mass-to-charge ratio (m/z), providing highly specific detection and molecular weight information. azolifesciences.com This coupling allows for the detection of trace amounts of this compound and its related metabolites, even in the presence of co-eluting impurities. A typical UHPLC-MS method for this compound would involve optimizing the mobile phase composition, gradient elution profile, and MS parameters to achieve maximum sensitivity and resolution.

Table 1: Hypothetical UHPLC-MS Parameters for this compound Analysis

Parameter Value
UHPLC Column C18 Reversed-Phase (1.7 µm, 2.1 x 100 mm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Full Scan (m/z 100-1000)

| Expected [M+H]⁺ for this compound | Hypothetical m/z 345.2178 |

Comprehensive Two-Dimensional Chromatography for Complex this compound Mixtures

For exceptionally complex samples, such as natural product extracts containing a wide array of this compound analogues and isomers, one-dimensional chromatography may be insufficient to resolve all components. nih.govwiley.com Comprehensive two-dimensional liquid chromatography (LCxLC) offers a significant increase in separation power by subjecting the sample to two independent separation mechanisms. youtube.com

In an LCxLC system, the effluent from the first-dimension column is sequentially transferred in fractions to a second, orthogonal column for further separation. nih.gov For instance, a reversed-phase separation in the first dimension could be combined with a hydrophilic interaction liquid chromatography (HILIC) separation in the second dimension. This approach dramatically increases the peak capacity, which is the total number of peaks that can be resolved in a separation. nih.gov This technique is invaluable for creating detailed chemical fingerprints of this compound-containing extracts and for discovering novel, low-abundance this compound-related compounds that would otherwise remain hidden under major peaks in a 1D separation. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement of Milliamines

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound and its metabolites. Unlike nominal mass instruments, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. bioanalysis-zone.comthermofisher.com This capability provides a highly accurate mass measurement, which is fundamental to determining the elemental composition of a molecule. azolifesciences.comucr.edumeasurlabs.com

The ability to obtain an accurate mass is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas (isobars). azolifesciences.comthermofisher.com For example, if a metabolite of this compound is discovered, HRMS can provide an exact mass that allows for the confident assignment of its molecular formula, thereby offering vital clues about the metabolic transformation that occurred (e.g., oxidation, methylation). This level of certainty is essential for structural elucidation and metabolic profiling studies. bioanalysis-zone.com

Table 2: Example of HRMS Data for Distinguishing Isobaric Compounds

Compound Nominal Mass Elemental Formula Calculated Exact Mass [M+H]⁺ Measured Exact Mass Mass Error (ppm)
This compound 344 C₂₀H₂₈N₂O₃ 345.2178 345.2175 -0.87

| Isobaric Contaminant | 344 | C₁₉H₂₄N₄O₃ | 345.1925 | 345.1923 | -0.58 |

Advanced NMR Techniques (e.g., DOSY, NOESY) for Detailed Structural Information

While MS techniques provide information on molecular weight and formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the complete chemical structure of this compound. researchgate.netslideshare.net Advanced NMR experiments provide through-bond and through-space correlations that reveal the precise connectivity and spatial arrangement of atoms within the molecule.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different molecules in a mixture based on their translational diffusion coefficients, which are related to their size and shape. manchester.ac.ukucsb.edu A DOSY experiment can confirm the purity of a this compound sample by showing that all proton signals correspond to a single diffusion coefficient. It is also a powerful tool for studying non-covalent interactions, such as the binding of this compound to a protein, by observing changes in its diffusion rate. osti.govu-tokyo.ac.jp

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment is essential for determining the three-dimensional conformation of this compound in solution. It detects spatial proximities between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by chemical bonds. diva-portal.org The intensity of NOE cross-peaks can be correlated to interproton distances, allowing for the construction of a 3D model of the molecule. diva-portal.org This information is vital for understanding its biological activity and interactions with molecular targets.

Hyphenated Techniques for Online Separation and Spectroscopic Analysis of Milliamines

Hyphenated techniques involve the direct coupling of a separation method with one or more spectroscopic detectors, providing a wealth of information from a single analytical run. springernature.comchemijournal.comnih.govnih.gov This approach is highly efficient for the comprehensive characterization of compounds in complex mixtures.

A powerful example is the hyphenation of UHPLC with MS and subsequent Solid Phase Extraction (SPE) and NMR (UHPLC-MS-SPE-NMR). frontiersin.org In this setup, the UHPLC separates the components of a mixture. A small portion of the eluent is directed to the mass spectrometer for detection and identification based on m/z ratio. The system can be programmed to automatically trap peaks of interest (e.g., a suspected new this compound derivative) onto an SPE cartridge. frontiersin.org After multiple automated injections to accumulate sufficient material, the trapped compound is eluted with a deuterated solvent directly into an NMR spectrometer for full structural elucidation. frontiersin.org This integrated workflow drastically accelerates the process of identifying novel this compound-related compounds from natural sources.

Quantitative Analysis Methodologies for Milliamines in Biological and Botanical Matrices

Accurate quantification of this compound in biological fluids (e.g., plasma, urine) or botanical materials is essential for pharmacokinetic, toxicological, and quality control studies. The complexity of these matrices presents significant analytical challenges, primarily due to "matrix effects," where co-eluting endogenous substances can suppress or enhance the ionization of the target analyte, leading to inaccurate results. nih.govnih.gov

To overcome these challenges, a robust quantitative method based on UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is typically developed and validated. mdpi.com This approach uses Multiple Reaction Monitoring (MRM) for highly selective and sensitive detection. In an MRM experiment, a specific precursor ion of this compound is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This specific transition provides excellent selectivity, minimizing interference from the matrix.

The method must be rigorously validated according to established guidelines. Key validation parameters include:

Selectivity: Ensuring no interference from matrix components.

Linearity: The range over which the detector response is proportional to the concentration.

Accuracy and Precision: How close the measured values are to the true value and to each other.

Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision. uab.edu

Recovery: The efficiency of the sample extraction process.

Matrix Effect: Assessing the degree of ion suppression or enhancement. nih.gov

Stability: Ensuring this compound does not degrade during sample storage and processing.

The use of a stable isotope-labeled internal standard (e.g., Deuterium- or ¹³C-labeled this compound) is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.

Table 3: Representative Validation Data for a Quantitative this compound Assay

Validation Parameter Result
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 8%
Inter-day Precision (%CV) < 11%
Accuracy (%Bias) -7% to +9%
Extraction Recovery 85% - 95%

| Matrix Effect | 92% - 103% |

Emerging Research Avenues and Future Directions in Milliamine Chemistry and Biology

Exploration of Undiscovered Milliamine Analogues from Euphorbia Species

The Euphorbia genus is a rich source of diverse diterpenoids, including the this compound class acs.orgmdpi.commdpi.com. While several milliamines (e.g., milliamines A, D, E, H, I, J, L, M) have been identified from species like Euphorbia milii and Euphorbia leuconeura, the full spectrum of this compound analogues within the vast Euphorbia genus remains largely unexplored mdpi.comresearchgate.netthieme-connect.deresearchgate.netsucculent-plant.com. Future research will focus on targeted isolation and characterization of novel this compound analogues from previously uninvestigated or underexplored Euphorbia species and varieties. This involves employing advanced chromatographic techniques combined with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy for rapid dereplication and structural elucidation of new compounds. The movement towards open mass spectrometry (MS) data and accessible data mining tools is transforming natural products research, enabling more efficient identification of novel compounds wur.nlnih.gov. Metabolic profiling has already proven valuable in comparing the chemical diversity within Euphorbia species, suggesting its utility in guiding the discovery of new this compound structures mdpi.comresearchgate.net. Emphasis will be placed on bioassay-guided fractionation to isolate analogues with specific biological activities, thus linking structural diversity to functional properties.

Deeper Mechanistic Elucidation of this compound Biological Targets

While milliamines, particularly this compound L, are recognized for their potent molluscicidal activity against schistosomiasis-transmitting snails like Biomphalaria glabrata and B. tenagophila, and some Euphorbia milii extracts show analgesic effects, the precise molecular mechanisms underlying these activities are not fully understood researchgate.netd-nb.infonih.govinternationalpolicybrief.orgacs.org. Some milliamines have been described as serine proteases, which could offer a starting point for mechanistic studies nih.gov. Future research will focus on identifying and validating the specific biological targets of milliamines. This will involve a combination of biochemical assays, cell-based studies, and advanced molecular biology techniques. Techniques such as affinity chromatography coupled with proteomics, target deconvolution strategies, and CRISPR-based gene editing can be employed to pinpoint direct protein interactions. Understanding the binding kinetics, allosteric modulation, and downstream signaling pathways affected by milliamines will be crucial. For instance, investigating how this compound L disrupts cellular activities or protein synthesis in molluscan nervous systems, as suggested for other molluscicides, could provide critical insights internationalpolicybrief.org. Elucidating these mechanisms could reveal novel therapeutic or pesticidal targets and inform the design of more potent and selective analogues.

Bio-inspired Synthesis and Artificial Biosynthesis of Milliamines

The complex polycyclic diterpenoid core of milliamines presents a significant challenge and opportunity for synthetic chemistry. Bio-inspired synthesis aims to mimic natural biosynthetic pathways to achieve complex molecular structures efficiently researchgate.netnih.gov. While the general biogenesis of diterpenoids in Euphorbia has been explored, the specific biosynthetic route to milliamines is not fully elucidated acs.org. Future research will focus on two main areas:

Bio-inspired Total Synthesis: Developing synthetic strategies that mirror the proposed enzymatic cascades in plants, potentially leading to more efficient and stereoseoselective routes to milliamines and their analogues. This could involve cascade reactions, biomimetic cyclizations, and late-stage functionalizations.

Artificial Biosynthesis and Synthetic Biology: Exploring the possibility of reconstituting this compound biosynthetic pathways in heterologous hosts, such as yeast or bacteria. This "artificial biosynthesis" approach could enable scalable and sustainable production of milliamines and their precursors, facilitating access to these complex molecules for further research and development. The industrial semi-synthesis of ingenol-3-angelate, a related macrocyclic diterpenoid, from ingenol (B1671944) derivatives serves as a precedent for such efforts in Euphorbia natural products researchgate.net. This direction could also involve engineering plant cell cultures for enhanced this compound production.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

The integration of omics technologies, such as metabolomics and proteomics, offers a powerful approach to gain a holistic understanding of the biological impact of milliamines and their production in Euphorbia species nih.govmdpi.comrevespcardiol.orgnih.gov.

Metabolomics: Applied to Euphorbia species, metabolomics can provide a comprehensive profile of this compound production across different plant tissues, developmental stages, and environmental conditions. This can help identify optimal conditions for their accumulation and uncover genetic factors influencing their biosynthesis mdpi.comresearchgate.net. When applied to biological systems treated with milliamines, metabolomics can reveal changes in cellular metabolic pathways, indicating their mechanism of action or off-target effects.

Proteomics: Proteomic studies can identify proteins whose expression levels or post-translational modifications are altered in response to this compound treatment, providing direct evidence of their cellular targets or affected pathways. Combining proteomics with metabolomics can offer a multidimensional view of the cellular response, linking changes in protein expression to shifts in metabolic profiles mdpi.comrevespcardiol.orgnih.gov. This integrated omics approach is crucial for understanding how milliamines exert their biological effects at a systemic level and for discovering novel biomarkers.

Advanced Computational Modeling for this compound-Target Interactions

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction and analysis of molecular interactions mdpi.comenamine.netbioscipublisher.comnih.govschrodinger.com. For milliamines, advanced computational approaches will play a critical role in:

Molecular Docking and Dynamics Simulations: To predict how milliamines bind to their identified or hypothesized biological targets, providing insights into binding modes, affinities, and conformational changes upon binding. Molecular dynamics (MD) simulations can further explore the stability of these interactions over time and the flexibility of both the ligand and the target mdpi.comenamine.net.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning (ML): Developing predictive models that correlate this compound chemical structures with their biological activities (e.g., molluscicidal potency, analgesic effects). These models can guide the design of new, more potent, or selective analogues by identifying key structural features responsible for activity mdpi.comenamine.netbioscipublisher.com. ML techniques can enhance virtual screening and predict pharmacokinetic and toxicological profiles bioscipublisher.com.

Virtual Screening: Screening large libraries of computationally generated or commercially available compounds against this compound targets to identify novel scaffolds with similar or improved activity profiles. This can accelerate the discovery of new lead compounds.

De Novo Design: Using computational algorithms to design entirely new this compound-like structures with optimized properties based on desired target interactions.

Novel Applications of this compound Scaffolds in Chemical Biology

The unique and complex scaffold of milliamines, as ingenane-type diterpenes, makes them attractive candidates for novel applications in chemical biology succulent-plant.com. Future research will explore:

Chemical Probes: Modifying this compound structures with fluorescent tags, affinity labels, or photoactivatable groups to create chemical probes. These probes can be used to visualize, track, or manipulate their biological targets in living cells or organisms, providing unprecedented insights into cellular processes and disease mechanisms mpg.de.

Tools for Target Validation: Leveraging milliamines as tools to validate new biological targets. By selectively modulating the activity of a target protein, researchers can assess its role in specific biological pathways or disease states.

Development of New Bioactive Agents: Beyond their known molluscicidal activity, milliamines could serve as starting points for developing new classes of bioactive agents. For example, their unique structure could be exploited to design novel antiparasitic agents, anti-inflammatory compounds, or even tools for neurobiology, given the analgesic activity observed in some Euphorbia milii extracts d-nb.info. The exploration of their scaffolds for novel applications, similar to how carboranes are being investigated in chemical biology and molecular imaging, represents a significant opportunity nih.gov.

Challenges and Opportunities in this compound Academic Research

Academic research on milliamines, as with many natural products, faces several inherent challenges and presents unique opportunities:

Challenges:

Complexity of Natural Product Isolation: The isolation and purification of specific milliamines from complex plant extracts can be labor-intensive and yield-limited, requiring advanced analytical techniques and expertise wur.nlnih.gov.

Structural Elucidation: The intricate and often novel chemical structures of milliamines necessitate sophisticated spectroscopic methods for definitive elucidation, which can be time-consuming and require specialized equipment wur.nl.

Scalability of Supply: Obtaining sufficient quantities of specific milliamines for extensive biological testing and preclinical studies can be a major hurdle, especially for rare analogues. This underscores the need for efficient synthetic or artificial biosynthesis methods.

Mechanistic Complexity: Fully elucidating the molecular mechanisms of action for complex natural products like milliamines can be challenging due to potential multiple targets or indirect effects, requiring integrated omics and advanced biochemical approaches nih.gov.

Funding and Collaboration: Securing sustained funding for natural product discovery and development, and fostering interdisciplinary collaborations (e.g., chemists, biologists, computational scientists) are common challenges in academic research researcher.lifeithaka.orgresearchgate.net.

Opportunities:

Undiscovered Chemical Space: The vast chemical diversity of Euphorbia species offers a significant opportunity to discover novel this compound analogues with potentially new or enhanced biological activities acs.orgmdpi.com.

Unique Scaffolds for Drug Discovery: The distinct structural features of milliamines provide unique scaffolds that are often not found in synthetic compound libraries, offering new starting points for drug discovery and chemical probe development nih.gov.

Addressing Neglected Diseases: The molluscicidal activity of milliamines presents a direct opportunity to contribute to the control of neglected tropical diseases like schistosomiasis, which relies on controlling snail intermediate hosts researchgate.netnih.govinternationalpolicybrief.org.

Advancements in Technology: The rapid progress in analytical techniques (e.g., high-resolution MS, NMR), computational modeling (e.g., AI/ML in drug design), and omics technologies provides unprecedented tools to overcome previous limitations in natural product research wur.nlnih.govnih.govbioscipublisher.com.

Bio-inspired Innovation: Understanding the biosynthesis of milliamines can inspire new synthetic methodologies and potentially lead to sustainable production routes, reducing reliance on direct plant extraction researchgate.netresearchgate.net.

Interdisciplinary Synergy: this compound research inherently demands collaboration between botanists, natural product chemists, pharmacologists, molecular biologists, and computational scientists, fostering rich interdisciplinary research environments mpg.de.

Q & A

Q. What are the standard protocols for isolating Milliamines from natural sources like Euphorbia millii?

Milliamines are typically isolated via solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography, HPLC, or TLC. Structural confirmation relies on spectral data (NMR, MS) and comparison with known compounds . For reproducibility, ensure plant material is taxonomically validated, and extraction conditions (temperature, pH) are meticulously documented to avoid degradation of labile functional groups (e.g., acetyl or amine substituents) .

Q. How are Milliamine structures characterized, and what analytical techniques are essential?

Structural elucidation involves:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY, HMBC) to map carbon skeletons and substituents (e.g., acetyl groups at R3 in this compound A ).
  • Mass spectrometry (HR-MS) to confirm molecular formulas.
  • X-ray crystallography for absolute stereochemical determination, critical for studying bioactive conformations . Cross-referencing spectral data with published libraries (e.g., Beilstein Database) ensures accuracy .

Q. What methodologies are used to assess the acute toxicity of Milliamines?

Acute toxicity is evaluated via:

  • In vivo models : Rodent LD50 tests to determine lethal doses (e.g., this compound A’s acute toxicity profile ).
  • In vitro assays : Cell viability tests (MTT assays) on human cell lines to quantify cytotoxicity. Standardized protocols (OECD Guidelines) must be followed to ensure ethical compliance and reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for specific biological targets?

SAR strategies include:

  • Functional group modification : Systematic substitution of acetyl (Ac) or amine (N) groups to assess impact on bioactivity (e.g., anti-cancer potency in this compound K vs. L ).
  • Computational modeling : Molecular docking to predict interactions with targets like PKC isoforms or membrane receptors .
  • Stereochemical analysis : Comparing enantiomers to determine bioactive configurations .

Q. What experimental designs address contradictions in this compound’s reported mechanisms of action (e.g., membrane disruption vs. PKC modulation)?

To resolve mechanistic discrepancies:

  • Multi-omics integration : Transcriptomics/proteomics to identify downstream pathways affected by this compound exposure.
  • Single-cell imaging : Fluorescence microscopy to visualize membrane integrity and intracellular signaling in real time .
  • Kinetic assays : Measure PKC activation/inhibition rates using purified enzymes . Replicate studies across independent labs to validate findings .

Q. What challenges arise in synthesizing this compound analogs with improved pharmacokinetic properties?

Key challenges include:

  • Complex stereochemistry : Multi-step synthesis requiring chiral auxiliaries or asymmetric catalysis.
  • Lipophilicity optimization : Balancing solubility (via polar substituents) and membrane permeability .
  • Scalability : Avoiding protecting group strategies that hinder large-scale production. Retrosynthetic analysis and fragment-based design are critical .

Q. How can researchers validate the purity and identity of novel this compound derivatives?

Validation requires:

  • Purity assays : HPLC (≥95% purity), elemental analysis.
  • Identity confirmation : ¹H/¹³C NMR, IR spectroscopy, and comparison with synthetic intermediates.
  • Biological reproducibility : Consistent activity across multiple batches .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing contradictory toxicity data across studies?

Apply:

  • Meta-analysis : Pool data from independent studies to identify trends.
  • Sensitivity analysis : Assess confounding variables (e.g., solvent used in assays).
  • Dose-response modeling : Determine if discrepancies arise from non-linear toxicity thresholds .

Q. How should researchers design experiments to isolate the effects of specific functional groups in Milliamines?

Use site-directed chemical synthesis to create analogs with single functional group alterations (e.g., replacing acetyl with hydroxyl). Pair this with functional assays (e.g., cytotoxicity, enzyme inhibition) and molecular dynamics simulations to map interactions .

Q. What ethical guidelines govern this compound research involving animal models or human cell lines?

Adhere to:

  • Animal welfare protocols : Minimize sample sizes and use alternatives (e.g., organoids) where possible .
  • Institutional Review Board (IRB) approval : Required for studies using human-derived materials .
  • Data transparency : Publish negative results to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.